molecular formula C26H33NO2 B1210081 17-[(Benzylamino)methyl]estra-1,3,5(10)-triene-3,17beta-diol CAS No. 16669-05-9

17-[(Benzylamino)methyl]estra-1,3,5(10)-triene-3,17beta-diol

Cat. No.: B1210081
CAS No.: 16669-05-9
M. Wt: 391.5 g/mol
InChI Key: HKQCBICFBAZMCN-PUHDZGQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-[(Benzylamino)methyl]estra-1,3,5(10)-triene-3,17beta-diol is a 3-hydroxy steroid.

Scientific Research Applications

Synthesis and Conformational Studies

  • Research has been conducted on the synthesis and conformation of similar compounds in the estra-1,3,5(10)-triene series. Studies like those by Schwarz et al. (2003) on diasteromeric diols reveal insights into the synthesis processes and conformational preferences influenced by different substituents and intermolecular interactions in solid states (Schwarz et al., 2003).

Receptor Binding and Selectivity

  • Investigations into the receptor-binding characteristics of similar estradiol derivatives, like the research by Tapolcsányi et al. (2002), highlight the affinity of these compounds for estrogen receptors, albeit with lower binding affinities compared to reference molecules. Such studies are crucial in understanding the selective interaction of these compounds with biological receptors (Tapolcsányi et al., 2002).

Metabolic Pathways

  • Research on the metabolism of related estradiol ethers by Tresca et al. (1982) shows how these compounds undergo metabolism primarily in the microsomal fraction of the liver, leading to the formation of various metabolites. This research is significant for understanding the metabolic fate and potential therapeutic applications of these steroid derivatives (Tresca et al., 1982).

Novel Synthesis Methods

  • Studies like those by Numazawa et al. (1983) describe novel synthesis methods for estradiol derivatives, emphasizing the efficiency and potential for environmentally friendly approaches. These methods are important for the large-scale production and potential pharmaceutical applications of these compounds (Numazawa et al., 1983).

Properties

CAS No.

16669-05-9

Molecular Formula

C26H33NO2

Molecular Weight

391.5 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-17-[(benzylamino)methyl]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C26H33NO2/c1-25-13-11-22-21-10-8-20(28)15-19(21)7-9-23(22)24(25)12-14-26(25,29)17-27-16-18-5-3-2-4-6-18/h2-6,8,10,15,22-24,27-29H,7,9,11-14,16-17H2,1H3/t22-,23-,24+,25+,26-/m1/s1

InChI Key

HKQCBICFBAZMCN-PUHDZGQXSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CNCC4=CC=CC=C4)O)CCC5=C3C=CC(=C5)O

SMILES

CC12CCC3C(C1CCC2(CNCC4=CC=CC=C4)O)CCC5=C3C=CC(=C5)O

Canonical SMILES

CC12CCC3C(C1CCC2(CNCC4=CC=CC=C4)O)CCC5=C3C=CC(=C5)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-[(Benzylamino)methyl]estra-1,3,5(10)-triene-3,17beta-diol
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17-[(Benzylamino)methyl]estra-1,3,5(10)-triene-3,17beta-diol
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Reactant of Route 6
17-[(Benzylamino)methyl]estra-1,3,5(10)-triene-3,17beta-diol

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